cyclohexyl 3-[(2-bromophenoxy)methyl]benzoate
Overview
Description
Cyclohexyl 3-[(2-bromophenoxy)methyl]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a cyclohexyl group, a benzoate ester, and a bromophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl 3-[(2-bromophenoxy)methyl]benzoate typically involves the esterification of 3-[(2-bromophenoxy)methyl]benzoic acid with cyclohexanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques can further streamline the production process, ensuring high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 3-[(2-bromophenoxy)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: The bromine atom in the bromophenoxy moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Cyclohexyl 3-[(2-bromophenoxy)methyl]benzoate has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of cyclohexyl 3-[(2-bromophenoxy)methyl]benzoate involves its interaction with specific molecular targets and pathways. The bromophenoxy moiety can participate in various biochemical interactions, potentially affecting enzyme activity or receptor binding. The ester group may also undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexyl benzoate: Lacks the bromophenoxy moiety, resulting in different chemical and biological properties.
3-[(2-Bromophenoxy)methyl]benzoic acid: Contains a carboxylic acid group instead of an ester, leading to different reactivity and applications.
Phenyl 3-[(2-bromophenoxy)methyl]benzoate: Similar structure but with a phenyl group instead of a cyclohexyl group, affecting its physical and chemical properties.
Uniqueness
Cyclohexyl 3-[(2-bromophenoxy)methyl]benzoate is unique due to the combination of its cyclohexyl group, bromophenoxy moiety, and benzoate ester. This unique structure imparts specific chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
cyclohexyl 3-[(2-bromophenoxy)methyl]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrO3/c21-18-11-4-5-12-19(18)23-14-15-7-6-8-16(13-15)20(22)24-17-9-2-1-3-10-17/h4-8,11-13,17H,1-3,9-10,14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYMBMOAWQNFSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)C2=CC=CC(=C2)COC3=CC=CC=C3Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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